molecular formula C22H24N4O B2933710 N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251689-16-3

N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2933710
CAS No.: 1251689-16-3
M. Wt: 360.461
InChI Key: AWXAKDWWTXRCHN-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine belongs to the 1,8-naphthyridine family, a class of heterocyclic compounds with diverse pharmacological and material science applications. Its structure features:

  • A 1,8-naphthyridine core substituted with a methyl group at position 5.
  • A 4-ethylphenylamine moiety at position 2.
  • A pyrrolidine-1-carbonyl group at position 3.

Properties

IUPAC Name

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-3-16-7-9-17(10-8-16)25-20-18-11-6-15(2)24-21(18)23-14-19(20)22(27)26-12-4-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXAKDWWTXRCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the development of more efficient catalysts to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Notes
N-(4-chloro-2-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (L968-0094) 4-chloro-2-fluorophenyl (4), pyrrolidine carbonyl (3) C₂₀H₁₈ClFN₄O Halogen substituents increase electronegativity and molecular weight, potentially enhancing target binding but reducing solubility.
7-Methyl-2-phenyl-1,8-naphthyridin-4-amine Phenyl (2), NH₂ (4) C₁₅H₁₃N₃ Lacks pyrrolidine carbonyl; simpler structure may reduce steric hindrance. Synthesized via catalytic hydrogenation (22% yield).
2-(4-Methoxyphenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine (3f) 4-methoxyphenyl (2), CF₃ (5) C₂₃H₁₈F₃N₃O Methoxy group improves solubility; CF₃ enhances electron-withdrawing effects (80% yield, m.p. 194–196°C).

Key Observations :

  • Halogen vs. Alkyl Groups : The 4-ethylphenyl group in the target compound offers moderate lipophilicity compared to the electron-withdrawing 4-chloro-2-fluorophenyl in L968-0094 . This difference may influence membrane permeability and metabolic stability.

Crystallographic and Analytical Considerations

  • Structural Characterization : Programs like SHELXL and ORTEP-3 are widely used for crystallographic refinement of similar naphthyridines. The target compound’s structure likely benefits from these tools for confirming bond lengths/angles and addressing absorption anisotropy .
  • Spectroscopic Data : IR and NMR spectra for analogs (e.g., 3e–3i ) provide reference frameworks for verifying the target compound’s functional groups, such as the pyrrolidine carbonyl (expected IR ~1650–1700 cm⁻¹) and ethylphenyl protons (δ ~1.2–1.4 ppm in ¹H NMR).

Biological Activity

N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a naphthyridine core, which is characterized by a bicyclic structure containing nitrogen atoms at positions 1 and 8. Its unique substituents include a 4-ethylphenyl group and a pyrrolidine-1-carbonyl moiety , both of which contribute to its chemical reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antiproliferative Effects

Studies have shown that this compound possesses antiproliferative effects against various cancer cell lines , particularly breast cancer cells. The mechanism behind this activity is likely attributed to its ability to interfere with cellular signaling pathways or induce direct cytotoxic effects on cancer cells.

The exact mechanism of action for this compound is not fully elucidated; however, it may involve:

  • Inhibition of Kinases : Compounds in the naphthyridine class are known for their kinase inhibitory properties, which could be relevant for targeting cancer pathways.
  • Modulation of Apoptosis : The compound might influence apoptotic pathways, promoting programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeSignificant inhibition of breast cancer cell lines,
Kinase InhibitionPotential interactions with key signaling pathways ,
Cytotoxic EffectsInduction of apoptosis in treated cells,

Case Study: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment led to a significant reduction in cell viability. The study utilized various assays to measure cell proliferation and apoptosis rates. Results indicated that the compound effectively reduced tumor growth in vitro and showed promise for further development as an anticancer agent.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step processes including condensation reactions and cyclization. The presence of functional groups allows for various chemical modifications that can enhance its biological properties.

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